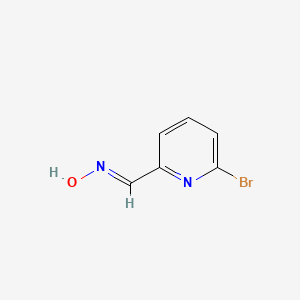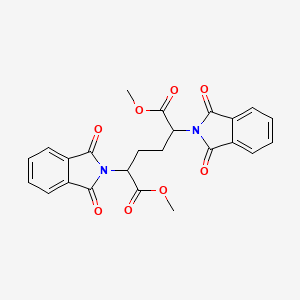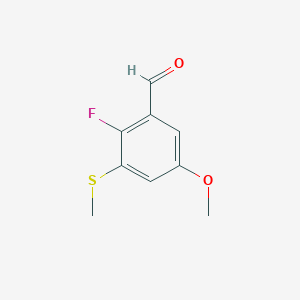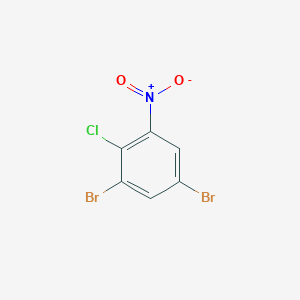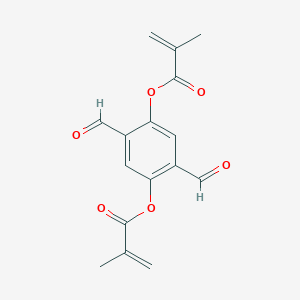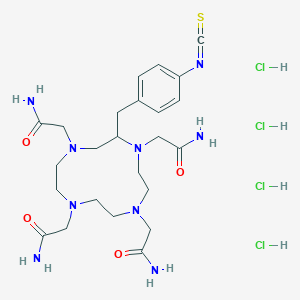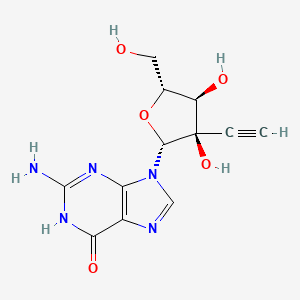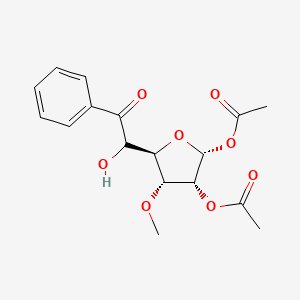
1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-alpha-D-ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-alpha-D-ribofuranose is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-alpha-D-ribofuranose can be achieved through a multi-step process starting from commercial 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. The process involves selective alkylation and glycosylation steps, followed by protection and deprotection of functional groups .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar methods, ensuring high yield and purity. The process typically involves the use of thionyl chloride, methyl alcohol, ethyl acetate, pyridine, and potassium carbonate under controlled temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-alpha-D-ribofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to create derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various nucleoside analogs, which are crucial for their biological activity and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-alpha-D-ribofuranose has several scientific research applications:
Chemistry: Used in the synthesis of modified nucleosides and nucleotides.
Biology: Acts as a chain terminator in antiviral research, particularly in the development of mRNA vaccines.
Medicine: Exhibits antitumor activity by targeting DNA synthesis and inducing apoptosis in cancer cells.
Industry: Utilized in the production of nucleoside analogs for therapeutic and biological research.
Wirkmechanismus
The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis. It targets specific enzymes involved in the DNA replication process, leading to the disruption of cancer cell proliferation. The molecular pathways involved include the activation of caspases and the induction of cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
- 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose
- 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose
Uniqueness: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-alpha-D-ribofuranose is unique due to its specific structural modifications, which enhance its antitumor activity and make it a valuable compound in cancer research. Its ability to act as a chain terminator in antiviral research further distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C17H20O8 |
|---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C17H20O8/c1-9(18)23-16-15(22-3)14(25-17(16)24-10(2)19)13(21)12(20)11-7-5-4-6-8-11/h4-8,13-17,21H,1-3H3/t13?,14-,15-,16-,17+/m1/s1 |
InChI-Schlüssel |
UTVQSHZMJQVVST-UXVQCPNWSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@@H]1OC(=O)C)C(C(=O)C2=CC=CC=C2)O)OC |
Kanonische SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)C(C(=O)C2=CC=CC=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)
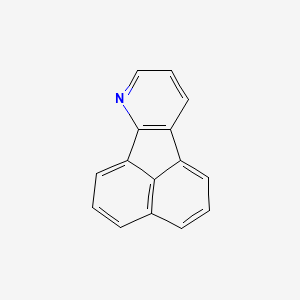
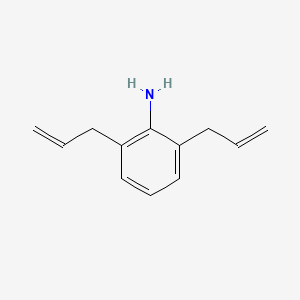
![1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14760333.png)
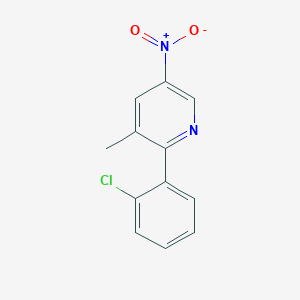
![4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate](/img/structure/B14760337.png)
